Trestolone
Overview
Description
It was initially developed for potential use as a male hormonal contraceptive and in androgen replacement therapy for low testosterone levels . Trestolone is known for its potent androgenic and anabolic properties, making it a subject of interest in various scientific and medical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trestolone is synthesized from nandrolone, a naturally occurring anabolic steroidThis modification enhances the compound’s androgenic and anabolic properties .
Industrial Production Methods: Industrial production of this compound involves several steps, including the initial synthesis of nandrolone, followed by methylation at the 7α position. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of structural modifications on androgenic and anabolic activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored as a potential male contraceptive and for androgen replacement therapy in men with low testosterone levels.
Industry: Utilized in the development of new anabolic steroids with improved properties.
Mechanism of Action
Trestolone exerts its effects by binding to androgen receptors in the body. This binding stimulates the receptors, leading to increased protein synthesis and muscle growth. This compound also inhibits the release of luteinizing hormone and follicle-stimulating hormone, resulting in reduced testosterone production and temporary infertility in males .
Comparison with Similar Compounds
Nandrolone: The parent compound of trestolone, known for its anabolic properties.
Testosterone: The primary male sex hormone, with both androgenic and anabolic effects.
Deca-Durabolin: A popular anabolic steroid derived from nandrolone
Uniqueness of this compound: this compound is unique due to its potent androgenic and anabolic effects, which are significantly stronger than those of nandrolone and testosterone. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a synthetic androgen with significant biological activity, particularly in the context of anabolic effects and hormonal regulation. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Structure and Classification
This compound is classified as a synthetic anabolic steroid derived from nandrolone. Its structure features a methyl group at the 7α position, which enhances its anabolic potency, making it approximately 10 times more potent than testosterone in promoting muscle growth and strength .
This compound functions primarily through its interaction with androgen receptors (AR) and exhibits both androgenic and progestogenic activities. Its binding affinity to the AR is significantly high, with values ranging from 100 to 125% relative to testosterone . This potent interaction results in:
- Anabolic Effects : Enhanced protein synthesis and muscle hypertrophy.
- Antigonadotropic Activity : Suppression of gonadotropin release (LH and FSH), leading to reversible infertility .
- Progestogenic Activity : Contributes to its antigonadotropic effects, potentially impacting sperm production and hormonal balance.
Biological Activity Overview
Activity Type | This compound | Testosterone | Nandrolone |
---|---|---|---|
Anabolic Potency | 10x Testosterone | Baseline | Lower than this compound |
Androgenic Activity | High | Baseline | Moderate |
Progestogenic Activity | Present | Absent | Low |
Antigonadotropic Effects | Strong | Weak | Moderate |
1. Male Contraception
This compound has been investigated as a potential male contraceptive agent due to its ability to suppress spermatogenesis effectively. Clinical trials have demonstrated that regular administration can lead to a state of temporary infertility by inhibiting gonadotropin release .
2. Muscle Building and Performance Enhancement
This compound's anabolic properties make it appealing for muscle-building purposes. A case study involving a bodybuilder using this compound acetate at a dose of 300 mg per week reported significant increases in muscle mass and strength, alongside elevated testosterone levels . However, this use raises concerns regarding potential side effects and interactions with other medications.
3. Pharmacological Interactions
Recent studies have highlighted potential interactions between this compound and other drugs, such as sugammadex, which is used for reversing neuromuscular blockade. In one case, a patient’s recovery from rocuronium was delayed due to the concurrent use of this compound, suggesting that anabolic steroids may influence the pharmacodynamics of anesthetic agents .
Side Effects and Safety Profile
Despite its therapeutic potential, this compound is associated with various side effects:
- Hormonal Imbalance : Due to its antigonadotropic effects, users may experience decreased libido, mood swings, and altered reproductive function.
- Metabolic Effects : Long-term use can lead to changes in lipid profiles and increased risk of cardiovascular issues.
- Potential for Abuse : Its availability through illicit channels raises concerns about misuse in athletic contexts.
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQGNQWBLYHPE-CFUSNLFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863270 | |
Record name | Trestolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trestolone is a potent inhibitor of the release of the luteinizing hormone (LH) and follicle stimulating hormone (FSH). As spermatogenesis requires both testosterone and FSH, it is impaired by the reduction in FSH caused by trestolone as well as the reduction in LH, and subsequent reduction in testosterone. | |
Record name | Trestolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3764-87-2 | |
Record name | MENT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3764-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trestolone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trestolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trestolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17 beta-Hydroxy-7 alpha-methylestr-4-en-3-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRESTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P3287I94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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